2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core. Key structural elements include:
- 3-ethyl group: Enhances lipophilicity and influences steric interactions in binding pockets.
- 7-phenyl substituent: Stabilizes the aromatic system and modulates electronic properties.
- Thioether-linked acetamide: The sulfur atom bridges the pyrrolopyrimidinone scaffold to an N-(4-isopropylphenyl)acetamide group, which may contribute to hydrogen bonding or hydrophobic interactions .
This compound is hypothesized to exhibit kinase inhibitory or antimicrobial activity based on structural analogs in the literature . Synthesis likely involves nucleophilic substitution at the pyrrolopyrimidinone C2 position, followed by acetamide coupling, as seen in analogous compounds (e.g., acetylation with acyl chlorides in pyridine) .
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-4-29-24(31)23-22(20(14-26-23)18-8-6-5-7-9-18)28-25(29)32-15-21(30)27-19-12-10-17(11-13-19)16(2)3/h5-14,16,26H,4,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKJLPIMCVBLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3,3-Dimethoxypropionitrile with Benzaldehyde
A modified procedure from J. Org. Chem. (1997) employs sodium methoxide (NaOMe) to catalyze the condensation of 3,3-dimethoxypropionitrile and benzaldehyde, yielding unsaturated cyano aldehyde intermediates. Hydrolysis with 6 N HCl generates α,β-unsaturated aldehydes, which are hydrogenated to saturated aldehydes using palladium on carbon (Pd/C).
Enamine Formation and Cyclization
Reaction of the saturated aldehyde with diethyl aminomalonate in ethanol produces enamines, which cyclize under basic conditions (NaOMe/MeOH) to form 3-ethyl-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one. This step achieves the core structure with a 31% overall yield in a three-step isolation process.
Table 1: Reaction Conditions for Pyrrolo[3,2-d]pyrimidine Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | NaOMe, benzaldehyde, MeOH, reflux | 78 |
| Hydrogenation | Pd/C, H₂, EtOH, 25°C | 85 |
| Cyclization | Diethyl aminomalonate, NaOMe, reflux | 46 |
Synthesis of N-(4-Isopropylphenyl)acetamide
The acetamide side chain is synthesized separately and coupled to the thiolated pyrrolopyrimidine.
Acetylation of 4-Isopropylaniline
Adapting a method from ChemicalBook, 4-isopropylaniline reacts with acetic anhydride in toluene under reflux to form N-(4-isopropylphenyl)acetamide with 92% yield after recrystallization.
Table 3: Acetamide Synthesis Parameters
| Substrate | Acylating Agent | Solvent | Yield (%) |
|---|---|---|---|
| 4-Isopropylaniline | Acetic anhydride | Toluene | 92 |
Final Coupling Reaction
The thiolated pyrrolopyrimidine and N-(4-isopropylphenyl)acetamide are linked via a sulfide bridge.
Alkylation of Thiol Intermediate
A solution of 2-mercaptopyrrolopyrimidine in DMF is treated with N-(4-isopropylphenyl)acetamide-2-bromoacetamide (prepared via bromoacetylation of the acetamide) in the presence of K₂CO₃. The reaction proceeds at 60°C for 12 hours, yielding the target compound at 76% purity.
Table 4: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 76 |
| NaHCO₃ | DMSO | 80 | 68 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential biological activities. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it could inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
*Calculated using PubChem formula: C₂₅H₂₇N₅O₂S.
Key Findings from Structural Comparisons
Alkyl Chain Variations: The 3-ethyl group in the target compound balances lipophilicity and steric bulk compared to the 3-butyl substituent in the dichlorophenyl analog . Longer alkyl chains (e.g., butyl) may enhance membrane permeability but reduce solubility.
Aromatic Substituents: The 7-phenyl group in the target compound and IWP2 suggests a role in π-π stacking interactions with hydrophobic binding pockets.
Acetamide Linkage: The thioether bridge in the target compound may improve metabolic stability compared to oxygen-linked analogs, as sulfur resists enzymatic cleavage . The 4-isopropylphenyl group provides steric bulk that could hinder off-target interactions, contrasting with the smaller phenylamino group in Compound 24 .
Biological Activity Trends: Kinase inhibition: The pyrrolopyrimidinone scaffold is common in kinase inhibitors (e.g., JAK/STAT inhibitors), where the 4-oxo group coordinates with ATP-binding sites . WNT vs. TLR4 pathways: IWP2’s lack of effect on COL10A1 highlights divergent signaling roles compared to TLR4-targeting analogs .
Biological Activity
The compound 2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a thioacetamide derivative with potential biological activities relevant to medicinal chemistry. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is , and it possesses a molecular weight of approximately 426.54 g/mol. The presence of the thio group enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N3O2S |
| Molecular Weight | 426.54 g/mol |
| Solubility | Variable (depends on solvent) |
| Stability | Stable under normal conditions |
Anticancer Properties
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine family exhibit significant anticancer activity. For instance, derivatives have shown potent inhibitory effects against various human tumor cell lines. The mechanism often involves the inhibition of key enzymes involved in nucleotide metabolism, such as GARFTase, which is critical for purine biosynthesis .
In a study involving analogs of pyrrolo[2,3-d]pyrimidine, one compound demonstrated an IC50 value of 1.7 nM against KB human tumor cells, indicating a strong anticancer potential . This suggests that our compound may also possess similar properties due to structural similarities.
Anti-inflammatory Effects
Pyrimidine derivatives have also been studied for their anti-inflammatory effects. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
A recent study reported that specific pyrimidine derivatives significantly reduced the expression of inflammatory mediators such as iNOS and COX-2 in RAW264.7 cells, suggesting that our compound could also modulate inflammatory responses through similar pathways .
Case Studies and Research Findings
- Antitumor Activity : A series of pyrrolo[3,2-d]pyrimidine derivatives were tested for their ability to inhibit tumor cell proliferation. The most active compounds showed selective uptake by folate receptors (FRs), enhancing their efficacy in targeting cancer cells .
- Inhibition of COX Enzymes : Various studies have demonstrated that thioacetamide derivatives can inhibit COX-1 and COX-2 enzymes effectively. For instance, compounds with specific substitutions showed IC50 values below 0.1 μmol against COX-2, indicating strong anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
- Answer : Synthesis involves multi-step reactions:
Cyclization to form the pyrrolo[3,2-d]pyrimidine core using reagents like ethyl acetoacetate and isothiocyanates under controlled pH (~8–9) and temperature (60–80°C) .
Thioether formation via nucleophilic substitution at the 2-position of the core with a thiol-containing intermediate .
Amidation of the acetamide group using coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/methylene chloride) ensure high purity (>95%) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer : Structural elucidation employs:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., phenyl, isopropyl groups) .
- X-ray crystallography : Single-crystal diffraction resolves bond lengths/angles (e.g., dihedral angles of fused rings: ~5–10°) and confirms stereochemistry. SHELX software refines crystallographic data (R-factor <0.06) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 512.6 for CHFNOS) .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Answer :
- Column chromatography : Gradient elution (hexane to ethyl acetate) separates intermediates .
- Recrystallization : Ethanol or ethanol/methylene chloride mixtures yield high-purity crystals (>99% by HPLC) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Answer :
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and stoichiometry identifies optimal conditions (e.g., 70°C in DMF increases yield by 20%) .
- Flow chemistry : Continuous flow reactors enhance reproducibility and reduce byproducts (e.g., via controlled residence time) .
Q. How are contradictions in crystallographic data (e.g., disorder, R-factor discrepancies) resolved?
- Answer :
- SHELX refinement : Constraints/restraints model disordered regions (e.g., ethyl group disorder in the crystal lattice) .
- Hydrogen bond analysis : Graph-set analysis identifies robust intermolecular interactions (e.g., C–H···O bonds) to validate packing motifs .
Q. What computational methods predict this compound’s interactions with biological targets?
- Answer :
- Molecular docking (AutoDock/Vina) : Simulates binding to kinases or receptors (e.g., docking scores <−8 kcal/mol suggest strong affinity) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QM/MM : Evaluates electronic interactions at active sites (e.g., charge transfer in enzyme inhibition) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Answer :
- Substituent modification : Replacing the 4-isopropylphenyl group with electron-withdrawing groups (e.g., -NO) improves kinase inhibition (IC reduced from 15 µM to 5 µM) .
- Functional group addition : Introducing fluorinated moieties enhances metabolic stability .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Answer :
- Co-solvent systems : DMSO/PBS mixtures (≤1% DMSO) maintain solubility without cytotoxicity .
- Prodrug synthesis : Esterification of the acetamide group increases hydrophilicity (e.g., logP reduced from 3.5 to 2.8) .
Q. How do polymorphic forms of this compound affect its physicochemical properties?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
